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Direct Kinetic Comparison in CVD Growth

The table below summarizes key findings from a benchmarking study that directly compared silane (SiHa4),
disilane (SizHe), and dichlorosilane for the low-temperature growth of silicon layers in an industrial

Reduced Pressure-CVD tool [1].

Monosilane o . L
Parameter . Disilane (SizHe) Key Implications
(SiHa)
General Low- Lower Significantly higher Disilane is more efficient for high-
Temperature (e.g., ~10x higher at throughput, low-temperature
Growth Rate 565°C) [1] processes.
Activation Energy Higher Lower [1] Disilane decomposition is less
(Ea) thermally demanding, favoring lower
process temperatures.
Growth Rate Peak Not present Present at ~650°C [1]  Disilane kinetics are more complex,

requiring precise temperature
control to avoid gas-phase reactions
and defects.
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Monosilane .. . L
Parameter . Disilane (SizHe) Key Implications
(SiHa)
Precursor -- Half the molar flow More efficient silicon atom delivery
Consumption for equivalent silicon per molecule with disilane.
atoms [1]
Key Advantage Simpler, well- High growth rates at Choice depends on the priority:
understood low temperatures. simplicity vs. deposition speed.
kinetics.

The relationship between temperature and growth rate for these precursors is complex. The following
diagram illustrates the distinct kinetic regions identified for disilane, which are critical for process

optimization [1].
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Disilane CVD Growth Kinetic Regions
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Detailed Experimental Methodology

The data in the comparison table is derived from the following experimental protocol [1]:
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e Tool: 300 mm Epsilon 3200 RP-CVD (Reduced Pressure-Chemical Vapour Deposition) tool.

e Growth Conditions: Pressure kept constant at 20 Torr (2660 Pa). Purified Hz was used as the
carrier gas.

e Substrates: Slightly p-type doped 300 mm bulk Si(001) wafers.

e Precursor Flow: The mass-flow of disilane was set to half that of silane and dichlorosilane to
account for the two silicon atoms in each disilane molecule (F(Siz2He) / F(H2) = 0.006 vs.
F(SiH4) / F(H2) = 0.012).

¢ Growth Rate Measurement: For thick silicon layers (>100 nm), growth rates were calculated using
differential weighting, a highly accurate method for 300 mm wafers.

Interpretation and Application Guidance

¢ For Maximum Low-Temperature Growth Speed: Disilane is the superior choice, as its weaker Si-Si
bond (226 kJ/mol vs. Si-H bond strength of 318 kJ/mol) facilitates easier decomposition and higher
growth rates at lower thermal budgets [1].

e For Process Simplicity and Control: Monosilane may be preferred when very high growth rates are
not the primary goal, as its kinetics are less complex and lack the significant gas-phase reaction
regime that complicates disilane use.

¢ Critical Consideration for Disilane: The presence of a growth rate peak and subsequent decline at
lower temperatures is attributed to premature gas-phase reactions and particle formation before
the precursor reaches the substrate surface [1]. This necessitates careful optimization of temperature
and gas flow dynamics to harness disilane's advantages without introducing defects.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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